molecular formula C11H13Cl2NO3 B13881304 2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide

2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide

Katalognummer: B13881304
Molekulargewicht: 278.13 g/mol
InChI-Schlüssel: STZYLDKXVRYISB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide is a chemical compound with the molecular formula C11H13Cl2NO3 and a molecular weight of 278.13 g/mol It is characterized by the presence of two chlorine atoms and a dimethoxyethyl group attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 2,2-dimethoxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis would produce the corresponding carboxylic acid and amine .

Wissenschaftliche Forschungsanwendungen

2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the context of its use. For example, in a biological setting, it may inhibit certain enzymes or modulate receptor activity, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3-dichloro-N-methylbenzamide
  • 2,3-dichloro-N-ethylbenzamide
  • 2,3-dichloro-N-(2-methoxyethyl)benzamide

Uniqueness

2,3-dichloro-N-(2,2-dimethoxyethyl)Benzamide is unique due to the presence of the dimethoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications .

Eigenschaften

Molekularformel

C11H13Cl2NO3

Molekulargewicht

278.13 g/mol

IUPAC-Name

2,3-dichloro-N-(2,2-dimethoxyethyl)benzamide

InChI

InChI=1S/C11H13Cl2NO3/c1-16-9(17-2)6-14-11(15)7-4-3-5-8(12)10(7)13/h3-5,9H,6H2,1-2H3,(H,14,15)

InChI-Schlüssel

STZYLDKXVRYISB-UHFFFAOYSA-N

Kanonische SMILES

COC(CNC(=O)C1=C(C(=CC=C1)Cl)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.